2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol
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Overview
Description
2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C7H17NO3 and a molecular weight of 163.21 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol typically involves the reaction of 1-methoxypropan-2-amine with propane-1,3-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The compound is then purified using techniques such as chromatography to ensure high purity for research applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines and alcohols .
Scientific Research Applications
2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol: Similar in structure but with a cyclohexane ring instead of a propane backbone.
2-Amino-1,3-propane diols: A versatile platform for the synthesis of various functional monomers.
Uniqueness
2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its methoxy group and amino functionality provide versatility in synthetic applications and potential biological activity .
Biological Activity
2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities. These include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Antiplasmodial Activity : Certain derivatives of amino alcohols have demonstrated moderate activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds related to aminopropanediols have shown IC50 values in the range of 11.3 to 25.9 µM against chloroquine-sensitive and resistant strains .
- Cytotoxicity : Some related compounds have been evaluated for cytotoxic effects on cancer cell lines, indicating potential antitumor activity .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or proliferation.
- Membrane Disruption : The amphiphilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies
Several studies highlight the biological activity of related compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
2-Aminopropan-1,3-diol | Antiplasmodial | ≤25 µM | |
Triaminopropanes | Antimalarial | 11.3 - 25.9 µM | |
Bismethanesulphonates | Cytotoxicity | Varied |
Case Study 1: Antiplasmodial Activity
A study evaluating various aminopropanediols found that several exhibited significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The structure–activity relationship indicated that modifications to the amino and hydroxyl groups influenced potency.
Case Study 2: Cytotoxic Effects
Another investigation into the cytotoxic properties of related compounds demonstrated that certain derivatives could inhibit cancer cell proliferation in vitro. The mechanism was attributed to apoptosis induction in cancer cells.
Properties
Molecular Formula |
C7H17NO3 |
---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C7H17NO3/c1-6(5-11-2)8-7(3-9)4-10/h6-10H,3-5H2,1-2H3 |
InChI Key |
FHXPZGFFUXTJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(CO)CO |
Origin of Product |
United States |
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